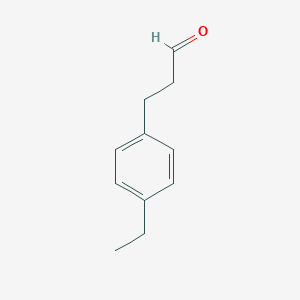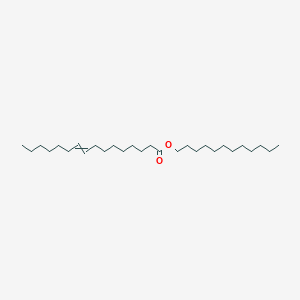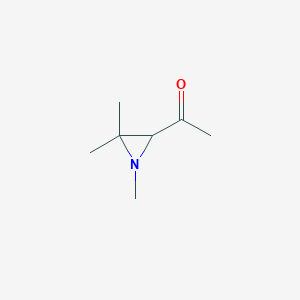
1-(3,5-Diethoxyphenyl)ethanone
Descripción general
Descripción
It is a white crystalline powder with a sweet, floral odor and is commonly used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethoxyphenyl)ethanone can be synthesized through the Friedel-Crafts acylation of 3,5-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Diethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-diethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(3,5-diethoxyphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3,5-Diethoxybenzoic acid.
Reduction: 1-(3,5-Diethoxyphenyl)ethanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
1-(3,5-Diethoxyphenyl)ethanone is a versatile compound with applications in various scientific research fields:
Chemistry: It serves as a key building block for organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Medicine: Research into its potential as an anti-neoplastic agent is ongoing, with studies suggesting inhibitory activity against tripeptidyl peptidase II.
Industry: Its pleasant odor makes it valuable in the fragrance industry, where it is used to formulate perfumes and scented products.
Mecanismo De Acción
The mechanism of action for 1-(3,5-Diethoxyphenyl)ethanone can be inferred from molecular docking studies and electronic property analyses. These studies suggest that the compound may exhibit inhibitory activity against tripeptidyl peptidase II, indicating potential as an anti-neoplastic agent. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone:
1-(3,4-Dimethoxyphenyl)ethanone:
Uniqueness: 1-(3,5-Diethoxyphenyl)ethanone is unique due to its specific ethoxy substitutions, which impart distinct chemical and physical properties. These properties make it particularly valuable in the fragrance industry and as a building block for organic synthesis.
Propiedades
IUPAC Name |
1-(3,5-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDYKMTNWEIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402253 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-53-1 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)






![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)

